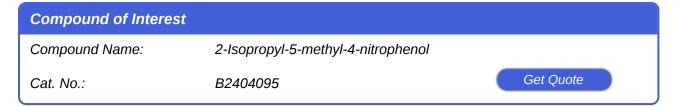


Theoretical Insights into 2-Isopropyl-5-methyl-4nitrophenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on **2- Isopropyl-5-methyl-4-nitrophenol**, a nitrated derivative of thymol. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of theoretical models to facilitate a deeper understanding of this compound's physicochemical properties and reaction dynamics.

Core Physicochemical Properties and Computational Analysis

2-Isopropyl-5-methyl-4-nitrophenol, also known as 4-nitrothymol, has been the subject of computational studies to elucidate its electronic structure and acid-base properties. Density Functional Theory (DFT) has been a primary tool in these investigations, offering valuable insights into its reactivity and potential applications.

Molecular and Computed Properties

Basic molecular and computed properties for **2-Isopropyl-5-methyl-4-nitrophenol** are summarized below.



Property	Value	Source
Molecular Formula	C10H13NO3	PubChem[1]
Molecular Weight	195.21 g/mol	PubChem[1]
IUPAC Name	5-methyl-4-nitro-2-propan-2- ylphenol	PubChem[1]
CAS Number	36778-56-0	Sigma-Aldrich
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Acidity and pKa Determination

A significant theoretical investigation into **2-Isopropyl-5-methyl-4-nitrophenol** focused on the accurate computational determination of its acid dissociation constant (pKa). A study by Russo et al. (2022) established a reliable protocol for predicting the pKa of phenolic compounds, including 4-nitrothymol.[2][3]

Parameter	Value
Experimental pKa	7.40 ± 0.01
Computational Model	2H2O/CAM-B3LYP/SMD
Calculated pKa	7.4
Mean Absolute Error of Model	0.3

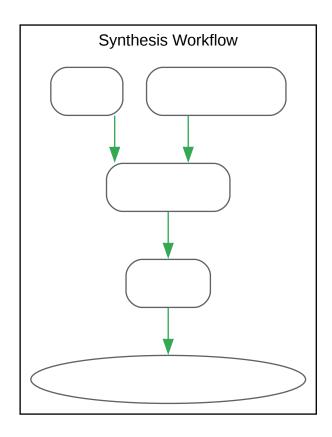
Synthesis and Experimental Protocols

The synthesis of **2-Isopropyl-5-methyl-4-nitrophenol** has been described, providing a basis for its experimental investigation.[3]



Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol (4-nitrothymol)

The synthesis involves the nitration of thymol. A detailed protocol is provided in the supplementary information of the study by Russo et al. (2022).[3] While the full experimental details are extensive, the general workflow is outlined below.



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Caption: General workflow for the synthesis of **2-Isopropyl-5-methyl-4-nitrophenol**.

Experimental pKa Determination

The experimental pKa value was determined using UV-Vis spectroscopy. The absorbance of 4-nitrothymol solutions was measured at different pH values, and the resulting data were fitted to a sigmoidal curve to determine the pKa.[2][3]

Theoretical Modeling of Reaction Mechanisms



Theoretical studies have also explored the regioselectivity of the nitration of thymol, the precursor to **2-Isopropyl-5-methyl-4-nitrophenol**. A study by Boulebd et al. (2019) employed DFT to analyze the reaction pathway.[4]

DFT Study of Thymol Nitration

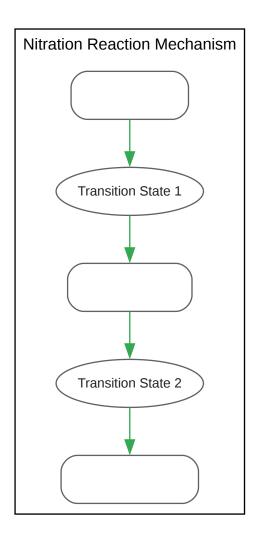
This study utilized the B3LYP functional with the 6-311+G(d,p) basis set to model the electrophilic aromatic substitution reaction. The analysis of nucleophilic Fukui functions identified the C4 carbon atom of thymol as the most susceptible to electrophilic attack, which is in agreement with the experimental observation of 4-nitrothymol as a major product.[4]

The study calculated the activation energies for the formation of the different sigma-complexes (para, ortho, and meta isomers). The results indicated that the formation of the para isomer is kinetically favored.[4]

Isomer	Activation Energy (kcal/mol)
σ-para	8.49
σ-ortho	14.06
σ-meta	25.86

The potential energy surface analysis revealed a two-step mechanism for the nitration reaction. [4]





Computational Protocol
Functional: CAM-B3LYP
Basis Set: 6-311G+dp
Solvation Model: SMD
Explicit Waters: 2

Computational Protocol
Functional: B3LYP
Basis Set: 6-311+G(d,p)
Software: Gaussian 09

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